molecular formula C₂₉H₃₉FO₇ B108637 Betamethasone butyrate propionate CAS No. 5534-02-1

Betamethasone butyrate propionate

Cat. No. B108637
CAS RN: 5534-02-1
M. Wt: 518.6 g/mol
InChI Key: VXOWJCTXWVWLLC-REGDIAEZSA-N
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Description

Betamethasone butyrate propionate (BBP) is a synthetic glucocorticoid used in dermatology, primarily for its anti-inflammatory, immunosuppressive, and metabolic actions. It is a potent corticosteroid that is applied topically to reduce chronic inflammation and autoimmune reactions by binding to specific intracellular glucocorticoid receptors and modifying gene expression .

Synthesis Analysis

While the provided data does not include direct information on the synthesis of BBP, it is related to betamethasone dipropionate, which is synthesized from betamethasone through acid catalysis cyclization, selective hydrolysis, and 21-acylation. The synthesis process is reported to be simple, easy to control, and suitable for industrial production, with a high yield and purity .

Molecular Structure Analysis

BBP's molecular structure allows it to interact with glucocorticoid receptors and influence DNA to modify gene expression. This interaction induces the synthesis of anti-inflammatory proteins and inhibits the synthesis of inflammatory mediators .

Chemical Reactions Analysis

The data does not provide explicit details on the chemical reactions involving BBP. However, it is known that BBP and other corticosteroids undergo metabolic transformations in the body, leading to the formation of various metabolites .

Physical and Chemical Properties Analysis

BBP's physical stability was evaluated when mixed with a heparinoid oily cream (HPOC). The study found that layer separation occurred in all mixtures, with the separation being more advanced in mixtures containing propylene glycol and surfactant from two generic BBPO formulations. This suggests that the physical properties of BBP can be affected by the presence of other excipients in topical formulations .

Metabolism and Protein Binding in Rats and Rabbits

The metabolism of BBP was studied in rats and rabbits, revealing that high ratios of unchanged BBP were observed in the epidermis and dermis after topical application. The main metabolites in plasma were identified as BM-17•B and BM-21•B. The study also found that the plasma protein binding ratios of BBP were high, indicating a strong affinity for plasma proteins .

Absorption, Distribution, and Excretion in Rats and Rabbits

The systemic availability of BBP after dermal application was found to be low in male rats and higher in female rats and male rabbits. The maximum tissue radioactivity was observed in the liver, kidney, adrenal gland, seminal vesicle, and urinary bladder. The study also noted that the placental transfer of BBP occurred in pregnant rats .

Comparative Study of Immunomodulatory Effects

A comparative study of BBP, vitamin D3 derivatives, and cyclosporine on human lymphocyte proliferation stimulated with a superantigen showed that BBP had a higher IC50 value in superantigen-stimulated cells compared to concanavalin A-stimulated cells. This suggests that bacterial superantigens might attenuate the therapeutic efficacy of BBP in patients with immunological disorders .

Case Studies and Relevant Studies

The provided data does not include specific case studies. However, the studies referenced provide insights into the pharmacodynamics, stability, and metabolic fate of BBP in various biological systems, which are relevant to understanding its therapeutic efficacy and safety profile .

Scientific Research Applications

1. Stability in Combination Therapies

Betamethasone Butyrate Propionate Ointment (BBPO) is often prescribed with a base or moisturizing cream. A study by Yamamoto et al. (2018) investigated the physical stability of BBPO mixtures with heparinoid oily cream (HPOC). It was found that layer separation occurred in all mixtures, with the separation attributed to the propylene glycol and surfactant content of the BBPO formulations. This research highlights the importance of considering excipients in selecting formulations for mixtures of skin preparations (Yamamoto et al., 2018).

2. Treatment of Scalp Psoriasis

In a study by Okubo et al. (2014), a combination therapy using maxacalcitol lotion and betamethasone butyrate propionate lotion (BBP) was used to treat scalp psoriasis. Patients were divided into groups receiving different durations of combination therapy, with significant improvements observed in skin symptoms. The study suggests an 8-week combination therapy as preferable in severe cases (Okubo et al., 2014).

3. Comparative Potency and Clinical Trials

Gibson et al. (1982) conducted a study to evaluate the potencies of various diluted and undiluted proprietary corticosteroid ointments, including betamethasone butyrate propionate, using the vasoconstrictor assay technique. The study offers insights into the relative clinical potencies of these ointments (Gibson et al., 1982).

4. Penetration Through Human Epidermis

A study by Osamura (1982) compared the penetration of various topical corticosteroids, including betamethasone butyrate propionate, through human epidermis. The results indicated that lipid solubility of each corticosteroid correlated well with skin penetration, providing valuable information for their clinical effectiveness (Osamura, 1982).

5. Anti-Inflammatory Properties

Dipasquale et al. (1970) compared betamethasone 17-benzoate and 6α,9α difluoroprednisolone 21-acetate 17-butyrate to other corticosteroids in anti-inflammatory assays. The findings indicate that these compounds are potent anti-inflammatory corticosteroids, contributing to the understanding of their pharmacological properties (Dipasquale et al., 1970).

Safety And Hazards

When handling Betamethasone butyrate propionate, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant Papers Several papers have been published on Betamethasone butyrate propionate. For instance, a study was done using 0.05% betamethasone butyrate propionate cream, a purported potency class II corticosteroid, and 0.01% hydrocortisone butyrate, a purported potency class III corticosteroid to determine their respective ED50 and Emax values . Another study evaluated the physical stability of a mixture of four betamethasone butyrate propionate ointment formulations and heparinoid oily cream .

properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39FO7/c1-6-8-25(35)37-29(23(33)16-36-24(34)7-2)17(3)13-21-20-10-9-18-14-19(31)11-12-26(18,4)28(20,30)22(32)15-27(21,29)5/h11-12,14,17,20-22,32H,6-10,13,15-16H2,1-5H3/t17-,20-,21-,22-,26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOWJCTXWVWLLC-REGDIAEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022671
Record name Betamethasone butyrate propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betamethasone butyrate propionate

CAS RN

5534-02-1
Record name (11β,16β)-9-Fluoro-11-hydroxy-16-methyl-17-(1-oxobutoxy)-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5534-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betamethasone butyrate propionate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betamethasone butyrate propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13, 16-trimethyl-3-oxo-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15, 16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate
Source European Chemicals Agency (ECHA)
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Record name BETAMETHASONE BUTYRATE PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50FH5AG9RW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
386
Citations
A Uchiyama, K Yamada, B Perera… - Experimental …, 2016 - Wiley Online Library
… Topical application of betamethasone butyrate propionate ( BBP ) in I/R areas significantly increased the size of PU s after I/R. The number of thromboses was increased, and CD 31 + …
Number of citations: 16 onlinelibrary.wiley.com
Y Yamamoto, A Hanai, Y Onuki, M Fujii, Y Onishi… - European Journal of …, 2018 - Elsevier
Betamethasone butyrate propionate ointment (BBP O ) is mainly used for adult patients in dermatology and is often prescribed as a mixture containing a base or moisturizing cream for …
Number of citations: 9 www.sciencedirect.com
K Arai, T Uchiyama, Y Okubo, R Tsuboi, K Oka… - European journal of …, 2007 - Elsevier
… efficacies of betamethasone butyrate propionate, vitamin D 3 … 50 value for betamethasone butyrate propionate evaluated in the … The effects of betamethasone butyrate propionate to …
Number of citations: 9 www.sciencedirect.com
Y ESUMI, S SUGAI, K MITSUGI… - Drug Metabolism and …, 1990 - jstage.jst.go.jp
The metabolism of 3H-betamethasone butyrate propionate (BBP) in male rats and rabbits was stu died after dermal application. Plasma protein binding was also investigated. Except in …
Number of citations: 0 www.jstage.jst.go.jp
Y ESUMI, S SUGAI, K MITSUGI… - Drug Metabolism and …, 1990 - jstage.jst.go.jp
Betamethasone butyrate propionateの 体 内動態(第4報): ラ ッ トお よび ウサ ギ にお け … Studies on the Metabolic Fate of Betamethasone Butyrate Propionate (N) Absorption, distribution …
Number of citations: 0 www.jstage.jst.go.jp
SY Chen, M Fang, YT Lin, CF Tsai, HF Cheng… - Steroids, 2021 - Elsevier
… The biggest methasone derivative available in commercial was betamethasone butyrate propionate with molecular mass of 518.6 g/mol. Due to the availability of methasone derivative …
Number of citations: 2 www.sciencedirect.com
K Hashimoto, H Uratsuji, Y Yamada… - Journal of …, 2017 - jdsjournal.com
Methods: We compared the serum levels of various inflammatory cytokines and related factors and frequency of monocytic and granulocytic MDSCs in the peripheral blood before and …
Number of citations: 2 www.jdsjournal.com
T Nakahara, T Koga, S Fukagawa… - The Journal of …, 2004 - Wiley Online Library
… betamethasone butyrate propionate/tacrolimus sequential therapy is more effective than topical betamethasone butyrate propionate/emollient sequential therapy in the treatment of AD. …
Number of citations: 47 onlinelibrary.wiley.com
M Ohtani, T Nakai, K Ohsawa, S Kim… - … Zasshi: Journal of the …, 2002 - europepmc.org
Twenty percent of dermatologists have experienced a separation of water or deterioration of topical corticosteroids mixed with commercially available ointments and/or creams. However…
Number of citations: 10 europepmc.org
S Mori, K Tamai, H Amano - Clinical and Experimental …, 2020 - academic.oup.com
… well to topical maxacalcitol/betamethasone butyrate propionate (Max/BBP) monotherapy. … (c) After 4 months of application of topical maxacalcitol/betamethasone butyrate propionate, …
Number of citations: 1 academic.oup.com

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